3-tert-Butyl-2-methyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-Butyl-2-methyl-1,1’-biphenyl: is an organic compound belonging to the biphenyl family It consists of two benzene rings connected at the 1,1’ positions, with a tert-butyl group attached to the third carbon and a methyl group attached to the second carbon of one of the benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butyl-2-methyl-1,1’-biphenyl can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Grignard Reaction: This involves the reaction of an aryl magnesium halide with an aryl halide in the presence of a transition metal catalyst such as nickel or copper.
Industrial Production Methods: Industrial production of 3-tert-Butyl-2-methyl-1,1’-biphenyl often employs large-scale Suzuki-Miyaura coupling due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-tert-Butyl-2-methyl-1,1’-biphenyl can undergo oxidation reactions to form various oxidized derivatives.
Reduction: This compound can be reduced to form hydrogenated biphenyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution.
Major Products:
Oxidation: Oxidized biphenyl derivatives.
Reduction: Hydrogenated biphenyl derivatives.
Substitution: Substituted biphenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-tert-Butyl-2-methyl-1,1’-biphenyl is used as a ligand in various catalytic reactions, including hydroamination and cyclization reactions .
Biology: This compound is studied for its potential biological activities, including its role as a ligand in biological systems .
Medicine: Research is ongoing to explore the potential medicinal applications of 3-tert-Butyl-2-methyl-1,1’-biphenyl, particularly in drug development .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as a precursor for various chemical processes .
Wirkmechanismus
The mechanism of action of 3-tert-Butyl-2-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. As a ligand, it can bind to metal centers in catalytic reactions, facilitating various chemical transformations. The tert-butyl and methyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .
Vergleich Mit ähnlichen Verbindungen
- 3,3’-di-tert-butyl-5,5’-dimethyl-1,1’-biphenyl-2,2’-diol
- 6,6′-[(3,3′-Di-tert-butyl-5,5′-dimethoxy-1,1′-biphenyl-2,2′-diyl)bis]
Comparison: 3-tert-Butyl-2-methyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. Compared to similar compounds, it offers different reactivity and selectivity in various chemical reactions, making it valuable for specific applications in catalysis and material science .
Eigenschaften
CAS-Nummer |
141504-68-9 |
---|---|
Molekularformel |
C17H20 |
Molekulargewicht |
224.34 g/mol |
IUPAC-Name |
1-tert-butyl-2-methyl-3-phenylbenzene |
InChI |
InChI=1S/C17H20/c1-13-15(14-9-6-5-7-10-14)11-8-12-16(13)17(2,3)4/h5-12H,1-4H3 |
InChI-Schlüssel |
ZOMLMLNQHSRSQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1C(C)(C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.